1-(Pyridin-3-yl)but-2-yne-1,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Pyridin-3-yl)but-2-yne-1,4-diol is an organic compound characterized by the presence of a pyridine ring attached to a butyne diol structure
Preparation Methods
The synthesis of 1-(Pyridin-3-yl)but-2-yne-1,4-diol typically involves the reaction of propargyl alcohol with pyridine-3-carboxaldehyde. The process begins with the addition of n-butyllithium to propargyl alcohol in tetrahydrofuran (THF) under nitrogen at 20°C. The mixture is then cooled to -78°C, and pyridine-3-carboxaldehyde is added dropwise. The reaction mixture is stirred for 1 hour at -78°C, then warmed to 0°C and stirred for an additional hour. The resultant mixture is treated with saturated aqueous ammonium chloride, extracted with diethyl ether, and purified by flash chromatography using ethyl acetate as the eluent .
Chemical Reactions Analysis
1-(Pyridin-3-yl)but-2-yne-1,4-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Scientific Research Applications
1-(Pyridin-3-yl)but-2-yne-1,4-diol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-(Pyridin-3-yl)but-2-yne-1,4-diol involves its interaction with various molecular targets. The compound’s alkyne and hydroxyl groups allow it to participate in multiple chemical reactions, influencing biological pathways and molecular interactions. Specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding in biological systems .
Comparison with Similar Compounds
1-(Pyridin-3-yl)but-2-yne-1,4-diol can be compared with similar compounds like 1,4-butynediol and 2-butene-1,4-diol. While these compounds share structural similarities, this compound is unique due to the presence of the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specialized applications in research and industry .
Properties
CAS No. |
391249-81-3 |
---|---|
Molecular Formula |
C9H9NO2 |
Molecular Weight |
163.17 g/mol |
IUPAC Name |
1-pyridin-3-ylbut-2-yne-1,4-diol |
InChI |
InChI=1S/C9H9NO2/c11-6-2-4-9(12)8-3-1-5-10-7-8/h1,3,5,7,9,11-12H,6H2 |
InChI Key |
CAASSLDCHLNPFF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C(C#CCO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.